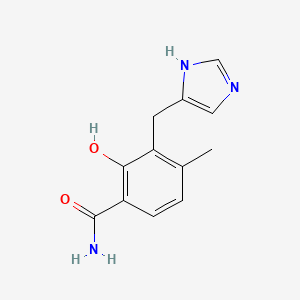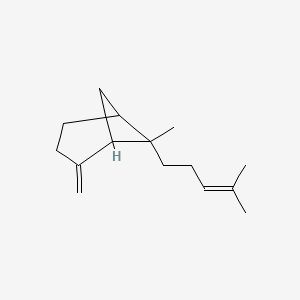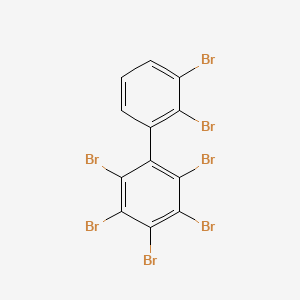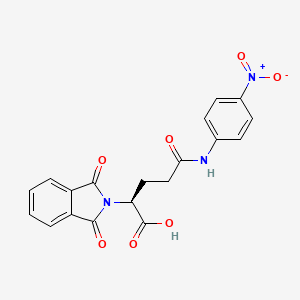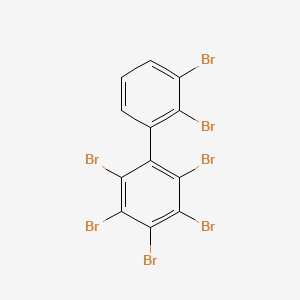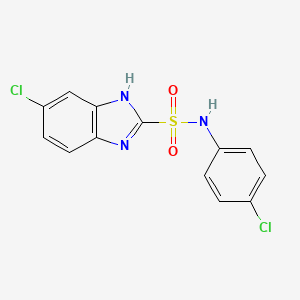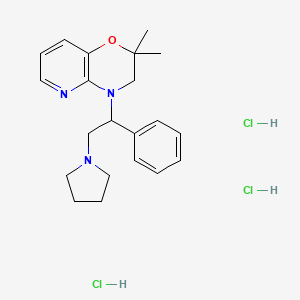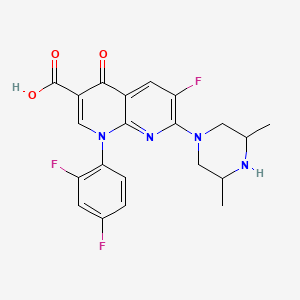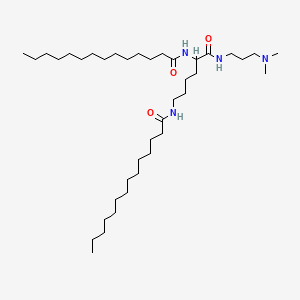
2,3-Dihydro-5-methoxy-N-(1-methylethyl)-1H-inden-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-5-methoxy-N-(1-methylethyl)-1H-inden-1-amine is an organic compound that belongs to the class of indene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5-methoxy-N-(1-methylethyl)-1H-inden-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindene and isopropylamine.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Common solvents include ethanol or methanol.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing techniques such as distillation, crystallization, or chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-5-methoxy-N-(1-methylethyl)-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution Reagents: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,3-Dihydro-5-methoxy-N-(1-methylethyl)-1H-inden-1-amine exerts its effects involves:
Molecular Targets: Binding to specific receptors or enzymes in biological systems.
Pathways: Modulating signaling pathways that regulate cellular processes such as growth, differentiation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1H-inden-1-amine: Lacks the methoxy group, resulting in different chemical properties.
5-Methoxy-2,3-dihydro-1H-inden-1-amine: Similar structure but with variations in the substitution pattern.
Uniqueness
2,3-Dihydro-5-methoxy-N-(1-methylethyl)-1H-inden-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indene derivatives.
Propiedades
Número CAS |
52372-94-8 |
|---|---|
Fórmula molecular |
C13H19NO |
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
5-methoxy-N-propan-2-yl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C13H19NO/c1-9(2)14-13-7-4-10-8-11(15-3)5-6-12(10)13/h5-6,8-9,13-14H,4,7H2,1-3H3 |
Clave InChI |
XWRFGUJJTUYOPT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1CCC2=C1C=CC(=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


